2-methyl-1-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring, an azetidine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzimidazole and azetidine rings with the methanone group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, 2-methyl-1-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases, including infections and cancers .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity .
Mechanism of Action
The mechanism of action of 2-methyl-1-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the application and the specific modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring and exhibit similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring also show comparable chemical reactivity and applications.
Methanone derivatives: These compounds have similar structural features and can undergo analogous chemical reactions.
Uniqueness
What sets 2-methyl-1-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-20-16-8-4-5-9-17(16)22(13)14-11-21(12-14)19(23)15-7-3-6-10-18(15)24-2/h3-10,14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYFKALAQLYOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=CC=C4SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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